1-(4-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol
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Overview
Description
1-(4-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 4-bromo-2-nitrobenzaldehyde with trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Formation of 1-(4-Bromo-2-nitrophenyl)-2,2,2-trifluoroethanone.
Reduction: Formation of 1-(4-Bromo-2-aminophenyl)-2,2,2-trifluoroethan-1-ol.
Substitution: Formation of 1-(4-Amino-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol.
Scientific Research Applications
1-(4-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
- 1-(4-Chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol
- 1-(4-Bromo-2-nitrophenyl)-2,2,2-trifluoroethanone
- 1-(4-Bromo-2-aminophenyl)-2,2,2-trifluoroethan-1-ol
Uniqueness: 1-(4-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol is unique due to the combination of bromine, nitro, and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. The presence of these groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(4-bromo-2-nitrophenyl)-2,2,2-trifluoroethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO3/c9-4-1-2-5(6(3-4)13(15)16)7(14)8(10,11)12/h1-3,7,14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMGADIRHFPMRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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